

Unveiling SID 24785302: A Technical Guide to a Novel Pyrazolone Derivative

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Compound of Interest

Compound Name: SID 24785302

Cat. No.: B12858318

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This technical guide provides a comprehensive overview of the discovery, synthesis, and preliminary biological evaluation of **SID 24785302**, a novel pyrazolone derivative with potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Compound Identity and Physicochemical Properties

SID 24785302, also known by its ChEMBL identifier CHEMBL1546134, is a small molecule with the chemical formula C₁₈H₁₄N₄O₅. Its systematic IUPAC name is (4Z)-3-methyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1H-pyrazol-5-one. The compound has a molecular weight of 334.4 g/mol .

Property	Value	Source
Molecular Formula	C18H14N4OS	PubChem
IUPAC Name	(4Z)-3-methyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1H-pyrazol-5-one	PubChem
Molecular Weight	334.4 g/mol	PubChem
ChEMBL ID	CHEMBL1546134	PubChem
PubChem SID	24785302	PubChem
PubChem CID	6001017	PubChem

Putative Discovery and Rationale

While a specific discovery publication for **SID 24785302** has not been identified in the public domain, its structural features strongly suggest its origin from a research program focused on the discovery of novel kinase inhibitors. The pyrazolone scaffold is a well-established pharmacophore in the design of inhibitors for various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.^[1]^[2]^[3]^[4] The fusion of a pyrazole-4-carbaldehyde moiety with a pyrazolone ring is a common strategy to generate compounds with potential to interact with the ATP-binding site of kinases.

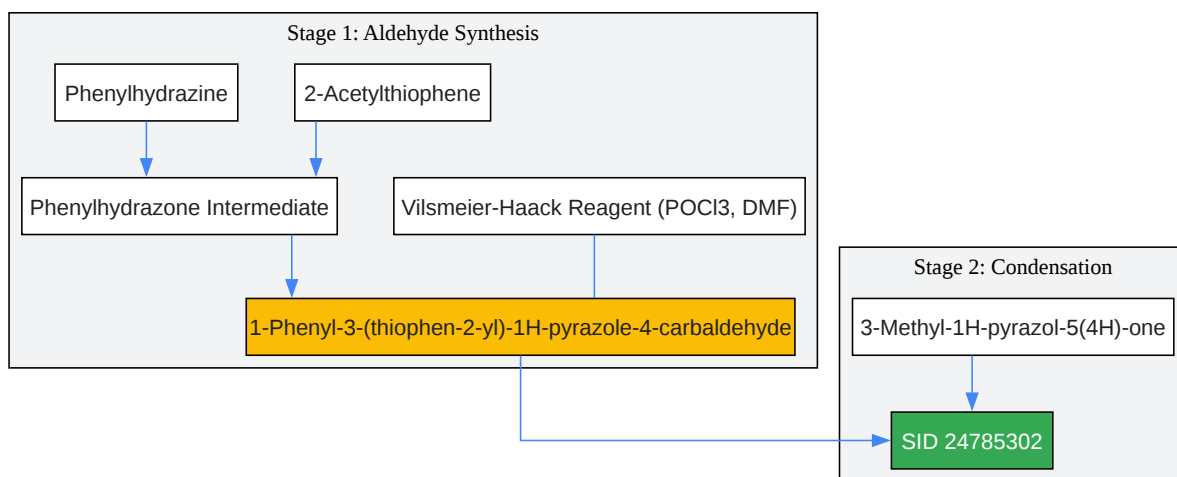
Synthesis and Characterization

A definitive, published synthetic protocol for **SID 24785302** is not currently available. However, based on established synthetic methodologies for analogous pyrazolone derivatives, a plausible synthetic route can be proposed. This proposed pathway involves a key intermediate, 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde.

Proposed Synthetic Pathway

The synthesis likely proceeds in two main stages:

- **Synthesis of the Aldehyde Intermediate:** The precursor, 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 210825-11-9), is likely synthesized via a Vilsmeier-Haack reaction on a suitable phenylhydrazone derivative. This is a common and efficient method for the formylation of electron-rich heterocyclic systems.
- **Condensation to form **SID 24785302**:** The final compound is likely obtained through a Knoevenagel condensation reaction between the pyrazole-4-carbaldehyde intermediate and a suitable pyrazolone, such as 3-methyl-1H-pyrazol-5(4H)-one.



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Figure 1: Proposed two-stage synthesis of **SID 24785302**.

Experimental Protocols (Hypothetical)

Protocol for Synthesis of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde:

- To a solution of the corresponding phenylhydrazone in dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0°C.

- The reaction mixture is then heated to 60-80°C and stirred for several hours.
- Upon completion, the reaction is quenched by pouring onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate).
- The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography.

Protocol for Synthesis of **SID 24785302**:

- Equimolar amounts of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 3-methyl-1H-pyrazol-5(4H)-one are dissolved in a suitable solvent such as ethanol or acetic acid.
- A catalytic amount of a base (e.g., piperidine or sodium acetate) is added.
- The reaction mixture is refluxed for several hours.
- The product precipitates upon cooling and is collected by filtration, washed, and recrystallized to afford the pure compound.

Biological Activity and Mechanism of Action

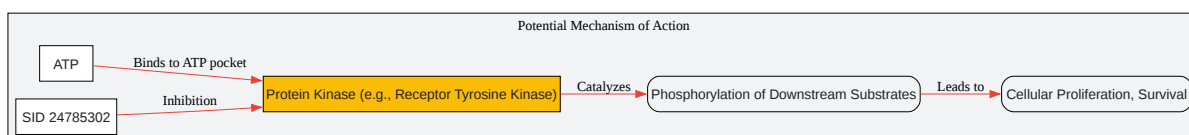
While no specific biological data for **SID 24785302** is available in peer-reviewed literature, its inclusion in chemical screening libraries suggests it has been evaluated for biological activity. The structural class of pyrazolone derivatives is widely recognized for its potential to inhibit protein kinases.

Inferred Target Class: Protein Kinases

The core pyrazolone scaffold is a known "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting the ATP-binding site of protein kinases.^[3] Numerous studies have reported the synthesis and evaluation of pyrazole and pyrazolone derivatives as potent inhibitors of various kinases, including those involved in cancer cell proliferation and survival.^{[1][2][4]}

Potential Signaling Pathway Involvement

Given its likely role as a kinase inhibitor, **SID 24785302** could potentially modulate one or more cellular signaling pathways crucial for cell growth, differentiation, and apoptosis.



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Figure 2: Hypothesized mechanism of action for **SID 24785302**.

Future Directions

The information presented in this technical guide, while based on structural analogy and established chemical principles, highlights the need for further investigation into the specific biological activities of **SID 24785302**. Key future research directions should include:

- **Definitive Synthesis and Characterization:** Publication of a detailed and validated synthetic protocol and full characterization of the compound.
- **Biological Screening:** Comprehensive screening against a panel of protein kinases to identify specific molecular targets.
- **In Vitro and In Vivo Studies:** Evaluation of its efficacy in relevant cell-based assays and animal models to determine its therapeutic potential.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and testing of analogs to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a foundational document to stimulate further research into **SID 24785302**, a promising compound within the pharmacologically significant class of pyrazolone derivatives.

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